(4-Acetamidophenoxy)methylacetate
Description
(4-Acetamidophenoxy)methylacetate is an ester derivative structurally characterized by a methylacetate group linked to a 4-acetamidophenoxy moiety.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-10-3-5-11(6-4-10)16-7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
RGBIOGJLSBMMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methylacetate typically involves the reaction of 4-acetamidophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenoxy)methylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
(4-Acetamidophenoxy)methylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methylacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylacetate (CH₃COOCH₃)
- Physicochemical Properties : Methylacetate has a molecular weight of 74.08 g/mol, boiling point of 57°C, and density of 0.93 g/cm³ at 20°C. It is highly volatile and miscible with organic solvents .
- Applications : Used as a solvent in coatings, adhesives, and biodiesel synthesis. Its volatility makes it a biomarker for dysbiosis in breath analysis .
- Reactivity : Undergoes esterification and hydrolysis reactions. In acidic ionic liquids (AILs), methylacetate forms via esterification, influenced by acid strength and solubility .
4-Nitrophenyl Acetate
- Structure : An aromatic ester with a nitro group para to the acetate.
- Applications: Common substrate for esterase activity assays due to its chromogenic properties upon hydrolysis. Unlike (4-acetamidophenoxy)methylacetate, the nitro group enhances electrophilicity, accelerating enzymatic cleavage .
UAMC-00050 (Bis(4-acetamidophenoxy)phosphoryl Derivative)
- Structure: Contains bis(4-acetamidophenoxy) groups linked to a carbamate backbone .
- Applications: A serine protease inhibitor with multi-target activity, highlighting the role of 4-acetamidophenoxy groups in enhancing binding affinity and stability.
Sugar-Linked Methylacetate Derivatives
- Example: C-(3,4,6-tri-O-acetyl-β-L-idopyranosyl)methylacetate .
- Properties: Enhanced hydrophilicity and stereochemical complexity compared to this compound. Used in glycosylation studies and prodrug design.
Key Research Findings
Metabolic and Enzymatic Behavior
- Hydrolysis: Methylacetate is hydrolyzed by carboxyl esterases in bacteria (e.g., Pseudomonas spp.) to methanol and acetate, which enter central metabolism .
- Enzyme Specificity: Esterases exhibit low activity toward methylacetate compared to bulkier esters (e.g., ethylacetate), suggesting steric hindrance may influence this compound metabolism .
Data Tables
Table 1: Physicochemical Properties of Selected Esters
Table 2: Enzymatic Hydrolysis Rates of Esters
| Substrate | Hydrolysis Rate (µmol/min/mg) | Enzyme Source | Reference |
|---|---|---|---|
| Methylacetate | 0.08 | Musca domestica | |
| Ethylacetate | 0.12 | Musca domestica | |
| 4-Nitrophenyl Acetate | 15.6 | Porcine liver esterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
